molecular formula C14H17Cl2N3O3 B2411070 Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate CAS No. 1022512-67-9

Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B2411070
CAS No.: 1022512-67-9
M. Wt: 346.21
InChI Key: CDFBFKRPJXINOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O3/c1-2-22-14(21)19-5-3-18(4-6-19)13(20)17-12-8-10(15)7-11(16)9-12/h7-9H,2-6H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFBFKRPJXINOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Comparisons

Two-Step Sequential Functionalization

Step 1: Synthesis of Ethyl Piperazine-1-carboxylate

Piperazine reacts with ethyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to yield ethyl piperazine-1-carboxylate. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of piperazine attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Reaction Conditions :

  • Molar ratio : Piperazine : ethyl chloroformate = 1 : 1.1 (prevents di-esterification).
  • Temperature : 0°C to room temperature (RT).
  • Workup : Aqueous extraction with 10% HCl to remove excess base, followed by drying (Na₂SO₄) and solvent evaporation.

Yield : 78–85% (reported for analogous esters in).

Step 2: Carbamoylation with 3,5-Dichlorophenyl Isocyanate

Ethyl piperazine-1-carboxylate reacts with 3,5-dichlorophenyl isocyanate in DCM, catalyzed by TEA. The secondary amine of the piperazine intermediate attacks the isocyanate’s electrophilic carbon, forming a urea linkage.

Reaction Conditions :

  • Molar ratio : Piperazine ester : isocyanate = 1 : 1.05.
  • Catalyst : Triethylamine (1.5 equiv).
  • Duration : 12–16 hours at RT.
  • Workup : Sequential washing with 10% NH₄Cl and water, followed by recrystallization (ethanol/water).

Yield : 65–72% (based on).

Mechanistic Insight :
$$
\text{Piperazine ester} + \text{Ar-NCO} \xrightarrow{\text{TEA}} \text{Piperazine carboxamide} + \text{CO}_2 \uparrow
$$
The reaction releases carbon dioxide, confirmed by gas evolution.

One-Pot Coupling Using Carbodiimide Reagents

An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 3,5-dichlorobenzoic acid for amide bond formation with piperazine. However, this method requires pre-formation of the ethyl ester and is less atom-economical due to stoichiometric reagent use.

Procedure :

  • Activate 3,5-dichlorobenzoic acid with EDC/HOBt in DMF.
  • Add ethyl piperazine-1-carboxylate and stir for 24 hours.
  • Isolate via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 58–63% (lower due to side reactions).

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

  • DCM vs. THF : DCM improves carbamoylation yields (72%) compared to THF (55%) due to better solubility of isocyanates.
  • Low-temperature initiation : Starting reactions at 0°C minimizes exothermic side reactions.

Stoichiometric Control

Using a slight excess of ethyl chloroformate (1.1 equiv) ensures complete mono-esterification without requiring protective groups. Excess isocyanate (1.05 equiv) drives the carbamoylation to completion.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields high-purity crystals (>95% by HPLC).
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves mono- and di-substituted products.

Analytical Characterization Data

Spectroscopic Analysis

  • FT-IR (KBr) :
    • 3340 cm⁻¹ (N–H stretch, carboxamide).
    • 1705 cm⁻¹ (C=O, ester).
    • 1640 cm⁻¹ (C=O, carboxamide).
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.25 (t, 3H, –CH₂CH₃).
    • δ 4.12 (q, 2H, –OCH₂–).
    • δ 3.45–3.70 (m, 8H, piperazine).
    • δ 7.25–7.40 (m, 3H, Ar–H).
  • MS (ESI+) : m/z 386.1 [M+H]⁺.

Purity and Yield Comparison

Method Yield (%) Purity (%) Time (h)
Two-step sequential 72 95 20
One-pot EDC/HOBt 63 90 24

Applications and Derivative Synthesis

The compound serves as a precursor for dual-acting ligands targeting lipid-metabolizing enzymes (e.g., FAAH) and neurotransmitter receptors. Functionalization of the ethyl ester via hydrolysis to the carboxylic acid enables further conjugation, while the carboxamide group enhances binding affinity through hydrogen bonding.

Chemical Reactions Analysis

Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific piperazinecarboxylate moiety, which imparts distinct chemical and biological characteristics .

Biological Activity

Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound (CAS: 1022512-67-9) features a piperazine ring substituted with a carbamoyl group and an ethyl ester. The presence of the 3,5-dichlorophenyl moiety is significant for its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Antitumor Activity : Pyrazole derivatives, which share structural similarities with this compound, have shown promising antitumor properties. Studies have demonstrated their effectiveness against multiple cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Properties : Compounds within this class have also been reported to possess anti-inflammatory effects. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Antibacterial and Antifungal Activities : The biological activity of similar compounds includes significant antibacterial and antifungal effects. These compounds target bacterial cell walls or fungal membranes, disrupting their integrity and leading to cell death .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to SAR:

Substituent Effect on Activity
Chlorine Substitution Enhances binding affinity to target proteins
Piperazine Ring Essential for maintaining bioactivity
Carbamoyl Group Influences solubility and absorption

Case Studies

  • Antitumor Efficacy in Breast Cancer Models : A study involving pyrazole derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The study assessed the synergistic effects when combined with doxorubicin, indicating enhanced efficacy .
  • In Vivo Anti-inflammatory Studies : Another investigation evaluated the anti-inflammatory potential of related compounds in murine models. Results showed a significant reduction in inflammatory markers following treatment with these compounds, suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic pathways for Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Coupling 3,5-dichloroaniline with a piperazine-1-carboxylate precursor via carbamoyl linkage using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
  • Step 2 : Esterification of the piperazine nitrogen with ethyl chloroformate under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
  • Optimization : Reaction yields (typically 60–75%) can be improved by controlling solvent polarity, using catalytic DMAP for esterification, and employing continuous flow reactors for scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR : Focus on the piperazine ring protons (δ 3.2–3.8 ppm, split into multiplets) and the ethyl ester group (triplet at δ 1.2 ppm for CH₃, quartet at δ 4.1 ppm for CH₂). The 3,5-dichlorophenyl carbamoyl group shows aromatic protons as a singlet at δ 7.4–7.6 ppm .
  • Mass Spectrometry : Look for the molecular ion peak at m/z ~383.8 (C₁₄H₁₆Cl₂N₃O₃⁺) and fragmentation patterns indicative of piperazine ring cleavage .
  • FTIR : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Kinase Inhibition : Use in vitro kinase assays (e.g., ADP-Glo™) against targets like JAK2 or EGFR, given structural similarities to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors .
  • Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity between structural analogs?

  • Methodological Answer :
  • Structural Modifications : Compare activity of analogs with variations in the dichlorophenyl group (e.g., 2,4- vs. 3,5-substitution) using SAR studies .
  • Competitive Binding Assays : Use SPR (surface plasmon resonance) to measure binding affinity differences toward target proteins .
  • Computational Docking : Perform molecular dynamics simulations to assess how substituent positioning affects target binding (e.g., using AutoDock Vina) .

Q. What strategies can improve the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Ester Bioisosteres : Replace the ethyl carboxylate with a methyloxadiazole or trifluoromethyl group to reduce esterase-mediated hydrolysis .
  • Pro-drug Approach : Modify the carbamoyl group to a tert-butyl carbamate, which is cleaved enzymatically in vivo .
  • Microsomal Stability Testing : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can computational methods predict off-target interactions and toxicity risks early in development?

  • Methodological Answer :
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to screen for off-target binding (e.g., using Schrödinger’s Phase) .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks based on structural alerts like the dichlorophenyl group .

Data Contradiction Analysis

Q. Why might solubility data vary across studies, and how can this be systematically addressed?

  • Methodological Answer :
  • Cause : Variability in solvent purity, pH (e.g., DMSO vs. aqueous buffers), and crystallization conditions .
  • Resolution : Standardize solubility testing using the shake-flask method at pH 7.4 (PBS) and 25°C. Compare with HPLC-UV quantification .

Experimental Design Considerations

Q. What in vivo models are appropriate for validating its pharmacokinetic and efficacy profiles?

  • Methodological Answer :
  • Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing, with plasma sampling over 24h. Analyze via LC-MS/MS for half-life and bioavailability .
  • Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition at 50–100 mg/kg doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.